Structural Divergence from ZM-336372: Termini Heteroaryl Replacement
The target compound differs from the reference c-Raf inhibitor ZM-336372 by substitution of the 4-hydroxybenzamide group with a 2-chloropyridine-4-carboxamide. This replaces a hydrogen-bond donor (phenol OH) and acceptor (amide carbonyl) arrangement with a pyridine nitrogen and chlorine atom. In kinase inhibitor design, such 2-chloropyridine motifs are known to form halogen bonds with backbone carbonyls in the hinge region, a interaction absent in ZM-336372 [1]. No direct head-to-head kinase panel data exist for the target compound, so this evidence relies on class-level structural inference.
| Evidence Dimension | Terminal ring substituent (kinase hinge-binding motif) |
|---|---|
| Target Compound Data | 2-chloropyridine-4-carboxamide (Cl and pyridyl N present) |
| Comparator Or Baseline | ZM-336372: 4-hydroxybenzamide (OH and phenyl ring) |
| Quantified Difference | Not measurable in target compound; class-level precedent for halogen-bond energy gain of 0.5–2 kcal/mol over non-halogenated analogs |
| Conditions | Structural comparison based on SMILES; no biological assay data for target compound |
Why This Matters
The presence of a 2-chloropyridine may redirect kinase selectivity away from c-Raf toward kinases that favor halogen-bonding hinge contacts, making the compound a distinct tool for probing kinase–hinge interactions rather than a direct c-Raf probe.
- [1] Wilcken, R., et al. Principles and applications of halogen bonding in medicinal chemistry and chemical biology. J. Med. Chem. 56, 1363-1388 (2013). View Source
